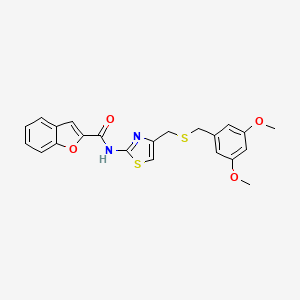

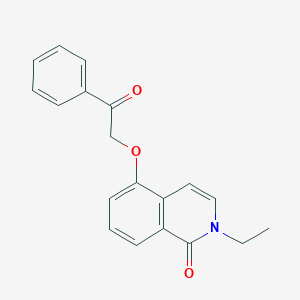

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

Thiazoles are synthesized by researchers with variable substituents as target structures, and evaluated for their biological activities . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial activities. Our compound, with its unique substitution pattern, could potentially exhibit antibacterial and antifungal effects. Researchers might investigate its efficacy against specific pathogens, such as Gram-positive or Gram-negative bacteria, and various fungal strains .

Anticancer Potential

Thiazoles have garnered attention in cancer research due to their diverse mechanisms of action. Our compound could be evaluated for its ability to inhibit tumor growth, induce apoptosis, or interfere with specific signaling pathways. Preclinical studies might explore its impact on different cancer cell lines, shedding light on its potential as an anticancer agent .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Thiazole-based compounds often exhibit anti-inflammatory properties. Our compound could be investigated for its effect on inflammatory mediators, such as cytokines and prostaglandins. Understanding its anti-inflammatory potential may pave the way for novel therapeutic strategies .

Antioxidant Capacity

Oxidative stress contributes to aging, neurodegenerative disorders, and other health conditions. Thiazoles are known for their antioxidant properties. Researchers might explore our compound’s ability to scavenge free radicals, protect cellular components, and mitigate oxidative damage .

Hepatoprotective Effects

Liver health is critical, and compounds with hepatoprotective properties are valuable. Our compound could be evaluated for its impact on liver enzymes, lipid metabolism, and overall liver function. Animal models or in vitro studies could provide insights into its hepatoprotective potential .

Anti-Alzheimer’s Investigations

Neurodegenerative diseases, including Alzheimer’s, pose significant challenges. Thiazoles have been explored for their neuroprotective effects. Our compound could be tested in cellular or animal models to assess its impact on cognitive function, amyloid aggregation, or neuroinflammation .

Industrial Applications

Beyond health, thiazoles find applications in industry. Our compound’s unique structure might make it suitable for use as a photosensitizer, catalyst, or even in rubber vulcanization. Researchers could explore its industrial potential .

Remember, while these applications are intriguing, further research and experimentation are necessary to fully unlock the compound’s potential. Scientists worldwide continue to unravel the mysteries of thiazoles, and our compound adds another exciting chapter to this ongoing saga . 🌟

Mécanisme D'action

Orientations Futures

Thiazoles are an important class of compounds in medicinal chemistry, with diverse biological activities. Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Propriétés

IUPAC Name |

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S2/c1-26-17-7-14(8-18(10-17)27-2)11-29-12-16-13-30-22(23-16)24-21(25)20-9-15-5-3-4-6-19(15)28-20/h3-10,13H,11-12H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKJLYGYKFIGMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2652855.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2652856.png)

![3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B2652857.png)

![2-imino-N,1-bis(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2652866.png)

![Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate](/img/structure/B2652867.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2652871.png)

![2-Chloro-N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2652872.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652873.png)

![4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2652878.png)